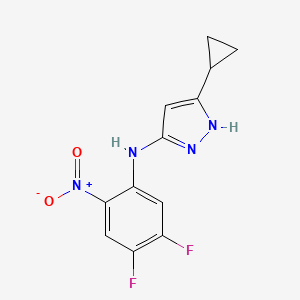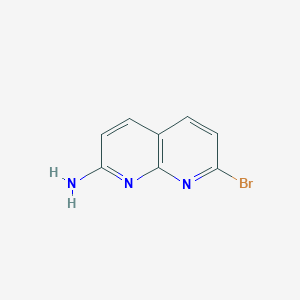
7-Bromo-1,8-naphthyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,8-naphthyridin-2-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and green chemistry principles to ensure eco-friendly and cost-effective production.
化学反应分析
Types of Reactions
7-Bromo-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthyridines.
科学研究应用
7-Bromo-1,8-naphthyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 7-Bromo-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, in its anti-tuberculosis activity, the compound targets the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis . This interaction inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to the bactericidal effect.
相似化合物的比较
Similar Compounds
2-Amino-1,8-naphthyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-1,8-naphthyridine: Lacks the amino group, which may influence its solubility and interaction with biological targets.
2-Amino-5,7-dimethyl-1,8-naphthyridine: Contains additional methyl groups, which can alter its chemical properties and biological activity.
Uniqueness
7-Bromo-1,8-naphthyridin-2-amine is unique due to the presence of both the amino and bromine functional groups. This combination allows for a wide range of chemical modifications and enhances its potential biological activities. The bromine atom, in particular, can be easily substituted, making it a versatile intermediate for the synthesis of various derivatives.
属性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC 名称 |
7-bromo-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12) |
InChI 键 |
OQYXDFAQSDPCPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C=CC(=N2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


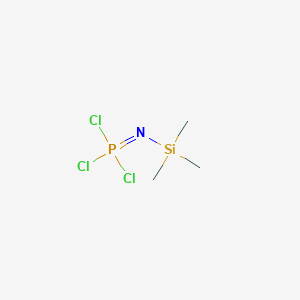
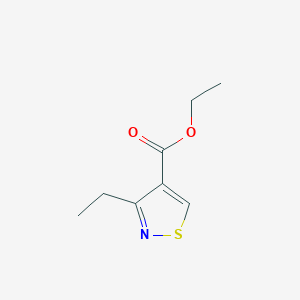
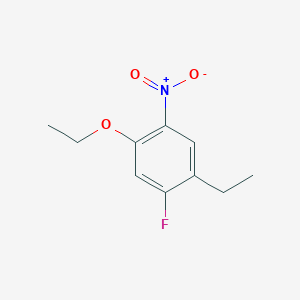
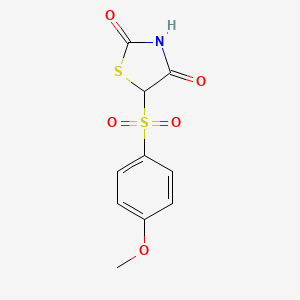
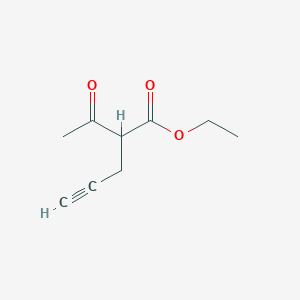
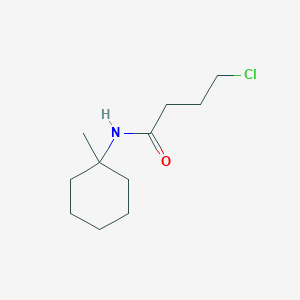
![Thiophene, 4-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B8273532.png)
![2-(Chloromethyl)-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8273542.png)
![1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8273546.png)
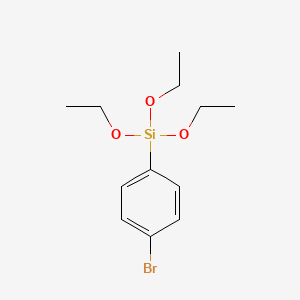
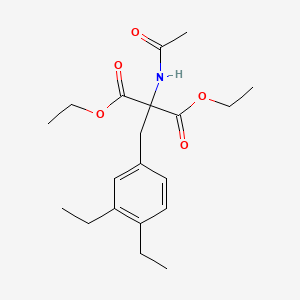

![Ethyl 3-hydroxy-3-([1,1'-biphenyl]-4yl)butanoate](/img/structure/B8273569.png)
